N-{1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethyl}prop-2-enamide
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Overview
Description
N-{1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethyl}prop-2-enamide typically involves the reaction of 2-(trifluoromethyl)-1,3-thiazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
N-{1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethyl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The thiazole ring may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
N-{1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethyl}prop-2-enamide can be compared with other similar compounds, such as:
N-(3-(trifluoromethyl)phenyl)prop-2-enamide: Similar structure but with a phenyl ring instead of a thiazole ring.
N-(3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl benzamide: Contains a selenium atom and a different substitution pattern.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c1-3-7(15)14-5(2)6-4-13-8(16-6)9(10,11)12/h3-5H,1H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUFKDLBKQYOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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